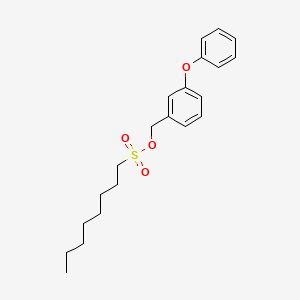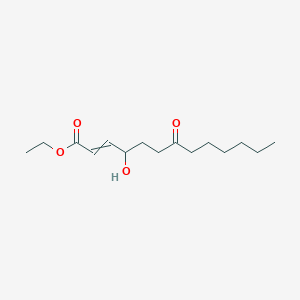![molecular formula C14H19F3N2O2 B12605857 [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroethyl group, an aminomethyl-phenyl group, and a carbamic acid tert-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminomethyl-phenyl Intermediate: This step involves the reaction of a suitable phenyl derivative with formaldehyde and ammonia to introduce the aminomethyl group.
Introduction of the Trifluoroethyl Group: The intermediate is then reacted with a trifluoroethylating agent, such as trifluoroethyl iodide, under appropriate conditions to introduce the trifluoroethyl group.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aminomethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the trifluoroethyl group or the carbamic acid ester moiety. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Cellular Imaging: It can be employed as a fluorescent probe for imaging cellular structures and processes.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Agriculture: It can be employed in the formulation of agrochemicals for crop protection and enhancement.
Mécanisme D'action
The mechanism of action of [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with cellular membranes, altering their properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid methyl ester
- [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid ethyl ester
- [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid isopropyl ester
Comparison: Compared to its similar compounds, [1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester exhibits unique properties due to the presence of the tert-butyl ester moiety. This moiety can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C14H19F3N2O2 |
|---|---|
Poids moléculaire |
304.31 g/mol |
Nom IUPAC |
tert-butyl N-[1-[4-(aminomethyl)phenyl]-2,2,2-trifluoroethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10-6-4-9(8-18)5-7-10/h4-7,11H,8,18H2,1-3H3,(H,19,20) |
Clé InChI |
YWKVYZNATQCGBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]](/img/structure/B12605776.png)


![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)



![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
